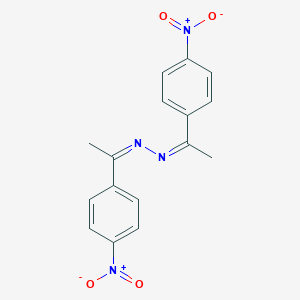![molecular formula C17H20FNO2 B274391 N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine, also known as FBEA, is a chemical compound that has been recently developed for scientific research purposes. FBEA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues. The TAAR1 receptor has been implicated in various physiological and behavioral processes, including the regulation of mood, reward, and locomotor activity.
Mecanismo De Acción
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine acts as a selective agonist of the TAAR1 receptor, which is a G protein-coupled receptor that is expressed in the brain and other tissues. Upon binding of this compound to the TAAR1 receptor, a signaling cascade is initiated that leads to the activation of various downstream effectors, such as adenylyl cyclase and protein kinase A. The activation of these effectors ultimately leads to the modulation of various physiological and behavioral processes, such as mood, reward, and locomotor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of dopamine and other monoamines in the brain, which are neurotransmitters that are involved in the regulation of mood, reward, and locomotor activity. This compound has also been shown to modulate the activity of various ion channels and transporters in the brain, which may contribute to its physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has several advantages for lab experiments, particularly in the field of neuroscience. It has high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations for lab experiments as well. It has poor solubility in water, which may limit its use in certain experimental protocols. Additionally, this compound has not been extensively studied in vivo, which may limit its translational potential.
Direcciones Futuras
There are several future directions for research on N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine. One potential direction is to investigate the role of TAAR1 in various neuropsychiatric disorders, such as schizophrenia and addiction. This compound may serve as a valuable tool for understanding the underlying mechanisms of these disorders and developing new therapeutic strategies. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its translational potential. Finally, the development of new TAAR1 agonists with improved solubility and selectivity may further advance research in this field.
Métodos De Síntesis
The synthesis of N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzyl alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with 3-ethoxy-2-hydroxybenzaldehyde in the presence of a base to yield the desired ether intermediate. The final step involves the reductive amination of the ether intermediate with methylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine has been primarily developed for scientific research purposes, particularly in the field of neuroscience. It has been shown to have high selectivity and potency for the TAAR1 receptor, making it a valuable tool for studying the physiological and behavioral effects of TAAR1 activation. This compound has been used to investigate the role of TAAR1 in various processes, such as reward, locomotor activity, and anxiety-like behavior. It has also been studied as a potential therapeutic target for various neuropsychiatric disorders, such as schizophrenia and addiction.
Propiedades
Fórmula molecular |
C17H20FNO2 |
|---|---|
Peso molecular |
289.34 g/mol |
Nombre IUPAC |
1-[3-ethoxy-2-[(2-fluorophenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C17H20FNO2/c1-3-20-16-10-6-8-13(11-19-2)17(16)21-12-14-7-4-5-9-15(14)18/h4-10,19H,3,11-12H2,1-2H3 |
Clave InChI |
HIRKDTRYKSTYNZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
SMILES canónico |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)
![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)
![2-{[2-(1-piperidinyl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B274336.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)